

Spectroscopic and Synthetic Profile of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-(2-Piperidinoethyl)-2-thiourea**, a compound of interest in medicinal chemistry and drug development, notably as a reagent in the study of antitumor agents.^{[1][2]} Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. It also outlines detailed experimental protocols for its synthesis and characterization.

Core Compound Information

Property	Value	Reference
Chemical Name	1-(2-(Piperidin-1-yl)ethyl)thiourea	[3]
CAS Number	206761-87-7	[1]
Molecular Formula	C ₈ H ₁₇ N ₃ S	[1][3]
Molecular Weight	187.31 g/mol	[3]
Exact Mass	187.11431873 u	[1]
Melting Point	107-113 °C	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Piperidinoethyl)-2-thiourea**. These predictions are derived from the analysis of its chemical structure and comparison with published data for similar thiourea and piperidine-containing compounds.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	br s	1H	NH-CS
~ 5.8 - 6.2	br s	2H	CS-NH ₂
~ 3.5 - 3.7	q	2H	NH-CH ₂ -CH ₂
~ 2.6 - 2.8	t	2H	NH-CH ₂ -CH ₂
~ 2.4 - 2.6	t	4H	Piperidine (α -CH ₂)
~ 1.5 - 1.7	m	4H	Piperidine (β -CH ₂)
~ 1.4 - 1.5	m	2H	Piperidine (γ -CH ₂)

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 180 - 183	C=S (Thiourea)
~ 57 - 59	NH-CH ₂ -CH ₂
~ 54 - 56	Piperidine (α -CH ₂)
~ 42 - 44	NH-CH ₂ -CH ₂
~ 25 - 27	Piperidine (β -CH ₂)
~ 23 - 25	Piperidine (γ -CH ₂)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3450	Medium	N-H stretching (thiourea)
2850 - 3000	Strong	C-H stretching (aliphatic)
~ 1620	Medium	N-H bending (thiourea)
1480 - 1580	Strong	C-N stretching (thiourea)
~ 1100 - 1300	Strong	C=S stretching (thiourea)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Proposed Fragment Ion	Notes
188.1221	[M+H] ⁺	Molecular ion peak
171.10	[M-NH ₃ +H] ⁺	Loss of ammonia
98.11	[C ₆ H ₁₂ N] ⁺	Piperidinemethyl cation
84.08	[C ₅ H ₁₀ N] ⁺	Piperidine fragment

Experimental Protocols

Synthesis of 1-(2-Piperidinoethyl)-2-thiourea

A plausible and efficient synthesis involves the reaction of 2-(piperidin-1-yl)ethan-1-amine with an isothiocyanate reagent.^[4] A common laboratory-scale synthesis is outlined below:

- Preparation of Isothiocyanate: 2-(Piperidin-1-yl)ethan-1-amine hydrochloride is dissolved in a biphasic mixture of chloroform and aqueous sodium bicarbonate. Thiophosgene is added dropwise at 0°C with vigorous stirring. The reaction is monitored by TLC.
- Reaction with Ammonia: After completion, the organic layer containing the intermediate, 1-(2-isothiocyanatoethyl)piperidine, is separated, dried, and concentrated under reduced pressure. The crude isothiocyanate is then dissolved in methanol, and a solution of ammonia in methanol is added.
- Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield **1-(2-piperidinoethyl)-2-thiourea**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are averaged for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the TMS signal (0.00 ppm for ^1H) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C).

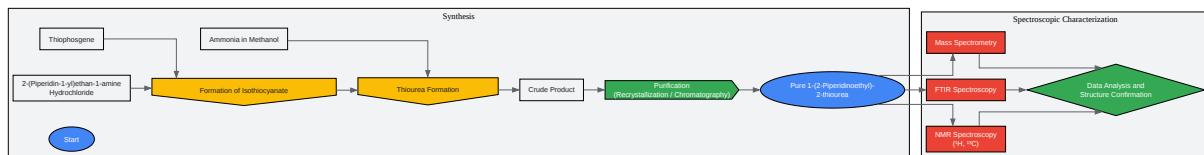
Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- **Data Acquisition:** Record the spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal). Identify and label the major absorption peaks.

Mass Spectrometry (MS)

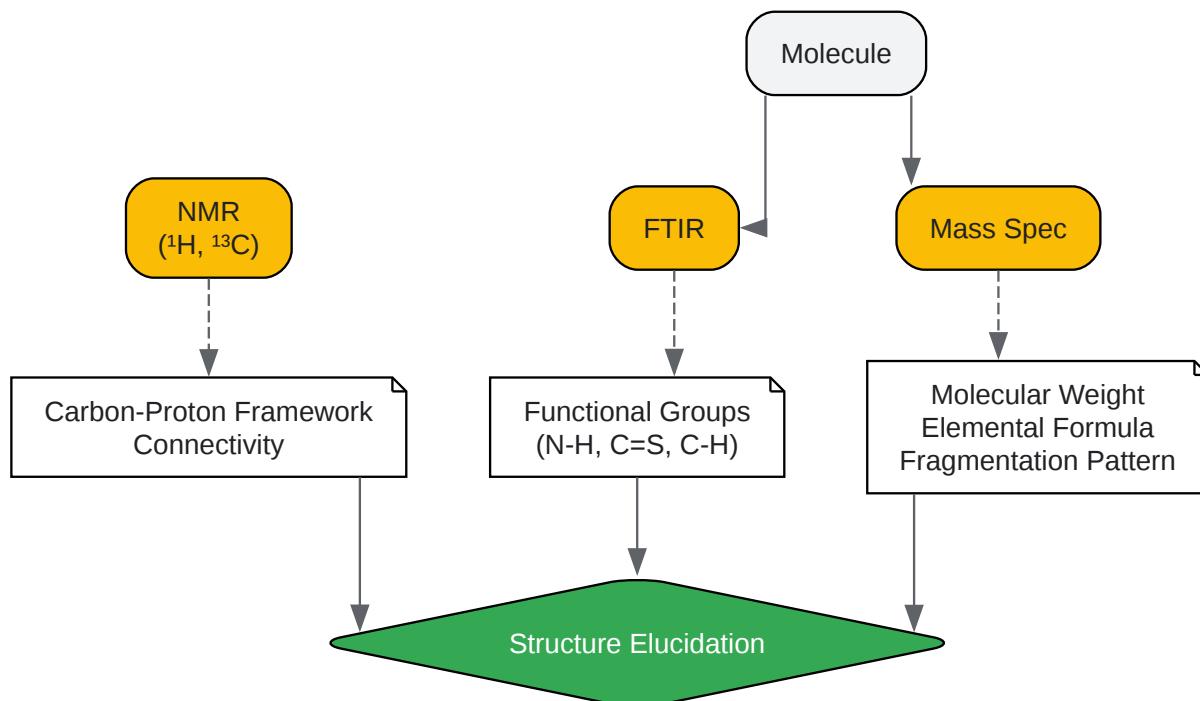
- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- **Tandem MS (MS/MS):** To obtain fragmentation data, perform a product ion scan by selecting the molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and applying collision-induced dissociation (CID).

Mandatory Visualizations



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-(2-Piperidinoethyl)-2-thiourea**.

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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

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